Cyanic acid, 2-(cyanomethyl)phenyl ester
Description
The compound is structurally characterized by the cyanate (-OCN) functional group attached to the aromatic ring.
Aryl cyanates are known for their activated cyano groups, which participate in polymerization and nucleophilic substitution reactions . The electron-withdrawing cyanomethyl substituent likely enhances the electrophilicity of the cyanate group, increasing its reactivity compared to unsubstituted phenyl cyanate.
Properties
IUPAC Name |
[2-(cyanomethyl)phenyl] cyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c10-6-5-8-3-1-2-4-9(8)12-7-11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFSLUHREMFJGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC#N)OC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00751025 | |
| Record name | 2-(Cyanomethyl)phenyl cyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00751025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88975-95-5 | |
| Record name | 2-(Cyanomethyl)phenyl cyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00751025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation via Reaction of Carboxylic Acid Halide with Alpha-Hydroxynitrile
A well-documented method for synthesizing cyanomethyl esters, including cyanic acid esters, involves reacting a carboxylic acid halide with an alpha-hydroxynitrile in the presence of tertiary amines and catalytic tertiary aminopyridine compounds. This method is described in US Patent US4761494A and is applicable to a broad range of acid halides including aromatic acid halides relevant to the target compound.
- Reactants: Carboxylic acid halide (e.g., aromatic acid chloride) and alpha-hydroxynitrile (cyanomethyl alcohol derivatives).
- Catalysts and Additives:
- Molar excess of tertiary amine hydrogen halide acceptor (e.g., N,N-dimethylbenzylamine).
- Catalytic amount of tertiary aminopyridine (e.g., 4-(dimethylamino)pyridine or N-methylimidazole).
- Solvent: Inert organic solvents such as toluene.
- Conditions: Temperature range from 0°C to 70°C, preferably 10°C to 40°C.
- Water Tolerance: The process tolerates minor water impurities without significant anhydride contamination.
- Workup: After reaction, washing with dilute aqueous acid removes amine salts; solvent removal yields the ester product.
Representative Experimental Data:
| Parameter | Condition/Value |
|---|---|
| Acid halide equivalent | 1.00 molar equivalent |
| Alpha-hydroxynitrile | 1.02–1.11 molar equivalents |
| Water impurity | 0.031–0.119 molar equivalents |
| Temperature | 20°C |
| Reaction time | Addition over 1 hour + 2 hours stirring |
| Catalyst | 4-(dimethylamino)pyridine, catalytic amount |
| Solvent | Toluene |
| Yield and Purity | Ester with ~1.1% anhydride impurity |
This method efficiently produces cyanomethyl esters with high purity and yield, even in the presence of water impurities, by converting any formed anhydrides back to the ester and acid.
Preparation via Acid-Catalyzed Esterification Using Cyanamide and Hydrogen Chloride
Another industrially relevant preparation process is described in Chinese patent CN104987300A, which outlines a high-yield synthesis of cyanomethyl ester using acetonitrile, methyl alcohol, hydrogen chloride gas, and cyanamide aqueous solution.
- Step 1: React acetonitrile, methyl alcohol, and toluene solvent cooled to 0–5°C with hydrogen chloride gas passed through the mixture for 9–10 hours.
- Step 2: Gradual warming to 25–30°C for 6–7 hours to complete salt formation.
- Step 3: Cool the reaction mixture to 0°C, add volatile salt, then add 28% cyanamide aqueous solution.
- Step 4: Adjust pH to 6.0–6.5 using 30% sodium hydroxide solution.
- Step 5: Maintain at 10–20°C for 0.5–1 hour to complete esterification.
- Step 6: Allow phase separation, recover organic layer, and purify product by vacuum distillation.
Representative Experimental Data from Embodiments:
| Parameter | Embodiment 1 | Embodiment 2 |
|---|---|---|
| Acetonitrile | 287 kg (7 kmol) | 287 kg (7 kmol) |
| Methyl alcohol | 224 kg (7 kmol) | 224 kg (7 kmol) |
| Toluene solvent | 520 kg | 574 kg |
| Hydrogen chloride gas | 268.5 kg (7.36 kmol), 10 hours | 270 kg (7.40 kmol), 9 hours |
| Volatile salt | 50 kg | 50 kg |
| Cyanamide aqueous solution | 1050 kg (7 kmol) | 1050 kg (7 kmol) |
| pH adjustment | 6.0–6.5 | 6.0–6.5 |
| Reaction temperature | 0–5°C (initial), 25–30°C (salt formation), 10–20°C (esterification) | Same as Embodiment 1 |
| Yield (kg) | 588 kg | 601 kg |
| GC purity | 99.6% | 99.8% |
| Molar yield | 85.71% | 87.61% |
This method provides a robust, scalable route with high purity and good molar yield, suitable for industrial production of cyanomethyl esters.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: Cyanic acid, 2-(cyanomethyl)phenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the cyanomethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromic acid (H_2CrO_4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and hydrogen gas (H_2) are often used.
Substitution: Nucleophiles like ammonia (NH_3) and various alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, such as benzoic acid derivatives.
Reduction: Amines, such as phenylamine derivatives.
Substitution: Alkylated phenyl esters or other substituted phenyl compounds.
Scientific Research Applications
Applications in Organic Synthesis
Cyanic acid, 2-(cyanomethyl)phenyl ester serves as a versatile intermediate in organic synthesis. Its applications include:
- Synthesis of Carbamates : The compound can be used to synthesize carbamates, which are important in medicinal chemistry and drug design. Carbamates derived from this compound exhibit diverse biological activities and can be tailored for specific therapeutic uses .
- Reactivity with Biological Macromolecules : Research indicates that compounds with cyanate groups can interact with amino acids in proteins, leading to a process known as carbamylation. This interaction may affect protein function and stability, making it significant in studying diseases related to protein misfolding and aggregation.
- Development of Triazine Derivatives : this compound can also be utilized in the synthesis of triazine compounds through reactions with various amines and other reagents. These triazines have applications in agriculture as herbicides and in materials science .
Materials Science Applications
The unique properties of this compound make it suitable for various materials science applications:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its cyanate functionality allows for cross-linking reactions that improve the performance of thermosetting polymers .
- Nanostructured Materials : Recent studies have explored the use of cyanate esters in the formation of nanoporous ionic organic networks (NIONs), which are promising for applications in gas storage and separation technologies .
Case Study 1: Carbamylation Effects on Protein Stability
A study investigated the effects of cyanic acid derivatives on protein stability through carbamylation. The findings indicated that carbamylation could lead to significant changes in protein conformation, impacting enzymatic activity and potentially contributing to disease mechanisms associated with protein aggregation.
Case Study 2: Synthesis of Triazine Compounds
Research demonstrated the effectiveness of using this compound in synthesizing various triazine derivatives. The products showed promising herbicidal activity, suggesting potential applications in agricultural chemistry.
Mechanism of Action
The mechanism by which cyanic acid, 2-(cyanomethyl)phenyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Electronic Effects
The cyanomethyl group (-CH$_2$CN) is a strong electron-withdrawing substituent due to the -I (inductive) effect of the nitrile group. This contrasts with other substituents found in aryl cyanates:
- Phenyl cyanate (C$7$H$5$NO): The parent compound lacks substituents, with a molecular weight of 119.12 g/mol . Its heat of combustion is -3557.00 ± 0.80 kJ/mol.
- 2-Chlorophenyl cyanate (2-ClC$6$H$4$OCN): Chlorine, another electron-withdrawing group, yields a melting point of 87°C and an 84% synthesis yield .
- 2-Acetylphenyl cyanate (C$9$H$7$NO$2$): The acetyl group (-COCH$3$) provides moderate electron withdrawal, with a molecular weight of 161.16 g/mol (calculated) and a PSA of 50.09 Ų .
The cyanomethyl group likely induces greater electron withdrawal than acetyl or chlorine, enhancing the cyanate group’s electrophilicity.
Table 1: Substituent Effects on Aryl Cyanates
Key Research Findings
- Thermal Stability : Substituted cyanates with electron-withdrawing groups exhibit higher thermal degradation temperatures. For example, 4-chlorophenyl cyanate shows stability up to 250°C .
- Solubility: Cyanomethyl groups may improve solubility in polar aprotic solvents (e.g., DMF or acetonitrile) compared to alkyl-substituted analogs.
Biological Activity
Cyanic acid, 2-(cyanomethyl)phenyl ester (CAS Number: 71321178), is a compound that has garnered attention due to its potential biological activities. This article synthesizes current research findings, case studies, and relevant data to provide a comprehensive overview of its biological activity.
Cyanic acid esters are characterized by their functional groups, particularly the cyano and ester groups which contribute to their reactivity and biological properties. The structure of 2-(cyanomethyl)phenyl ester can be represented as follows:
- IUPAC Name : this compound
- Chemical Formula : C10H8N2O
- Molecular Weight : 176.18 g/mol
Biological Activity Overview
The biological activity of cyanic acid esters, including 2-(cyanomethyl)phenyl ester, has been studied in various contexts such as antifungal, antibacterial, and anticancer activities.
Antifungal Activity
Recent studies have indicated that compounds with similar structures exhibit significant antifungal activity. For instance, certain cyanated phenolic compounds have shown IC50 values in the micromolar range against various fungal strains. The presence of electron-withdrawing groups like cyano enhances their absorption through fungal cell walls, thus improving antifungal efficacy .
Table 1: Antifungal Activity of Related Compounds
| Compound Name | IC50 (µM) | Target Organism |
|---|---|---|
| Cyanic Acid Derivative A | 56 | Fusarium oxysporum |
| Cyanic Acid Derivative B | 52 | Aspergillus niger |
| This compound | TBD | TBD |
Antibacterial Activity
Cyanic acid derivatives have also been evaluated for their antibacterial properties. For example, certain derivatives have demonstrated MIC values indicating effective inhibition against Gram-positive and Gram-negative bacteria. The structural modifications in these compounds can lead to enhanced activity against resistant strains.
Case Study: Antibacterial Assessment
In a study assessing the antibacterial activity of various cyanated phenolic compounds, it was found that modifications at the para position of the phenyl ring significantly influenced the antibacterial potency. Compound X exhibited an MIC of 32 µg/mL against E. coli, showcasing the potential of these compounds in combating bacterial infections .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of cyanic acid esters. Research indicates that:
- Electron-Withdrawing Groups : The presence of cyano groups enhances biological activity by increasing lipophilicity and facilitating membrane penetration.
- Alkyl Substituents : Smaller alkyl chains have been associated with improved antifungal properties due to better interaction with fungal membranes .
Q & A
What are the established synthetic routes for preparing 2-(cyanomethyl)phenyl cyanate, and how do reaction conditions influence yield?
Level: Basic
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or esterification reactions. Key steps include:
- Nucleophilic displacement : Reacting 2-(cyanomethyl)phenol with cyanogen bromide (BrCN) in anhydrous conditions, using a base like triethylamine to scavenge HBr .
- Esterification : Coupling 2-(cyanomethyl)phenol with cyanic acid derivatives (e.g., trichloroacetonitrile) under reflux in aprotic solvents (e.g., DMF) .
Critical Factors : - Catalyst : Triethylamine improves yields by neutralizing acidic byproducts .
- Temperature : Reflux (~80–100°C) ensures complete conversion but may risk decomposition of the cyanate group .
- Purity : Column chromatography (silica gel, ethyl acetate/hexane) is recommended for isolation .
How can researchers resolve contradictions in reported anti-inflammatory activity data for structurally analogous phenyl cyanate esters?
Level: Advanced
Methodological Answer:
Discrepancies in biological activity (e.g., IC₅₀ values) may arise from:
- Substituent positioning : Meta vs. para substituents on the phenyl ring alter steric and electronic effects. For example, o-chloro derivatives show reduced activity compared to p-methoxy analogs in adjuvant-induced arthritis models .
- Assay variability : Standardize in vitro assays (e.g., COX-2 inhibition) using identical cell lines (e.g., RAW 264.7 macrophages) and control compounds (e.g., indomethacin) .
- Data normalization : Express activity relative to internal controls (e.g., % inhibition at fixed concentrations) to mitigate batch-to-batch variability .
What spectroscopic techniques are optimal for characterizing 2-(cyanomethyl)phenyl cyanate, and how are key functional groups identified?
Level: Basic
Methodological Answer:
- NMR :
- IR : Strong absorption at ~2200 cm⁻¹ (C≡N stretch) and ~1250 cm⁻¹ (C–O–C of ester) .
- Mass Spectrometry : Molecular ion peak at m/z 188 (C₉H₆N₂O₂) with fragmentation patterns confirming loss of –OCN (–43 amu) .
What computational strategies predict the thermal stability of 2-(cyanomethyl)phenyl cyanate derivatives?
Level: Advanced
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate bond dissociation energies (BDEs). The cyanate group (–OCN) has lower BDE (~250 kJ/mol) compared to nitrile (–CN, ~500 kJ/mol), indicating thermal lability .
- Thermogravimetric Analysis (TGA) : Correlate experimental decomposition temperatures (T₅% weight loss) with computed BDEs. For example, derivatives with electron-withdrawing groups (e.g., –NO₂) show reduced stability .
How do structural modifications at the cyanomethyl position influence biological activity?
Level: Advanced
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Substituents like –CF₃ or –CN enhance electrophilicity, increasing reactivity with biological thiols (e.g., glutathione) but may reduce bioavailability due to polarity .
- Steric Effects : Bulky groups (e.g., –CH₂Ph) at the cyanomethyl position hinder enzyme binding, as shown in molecular docking studies with COX-2 (PDB: 1PXX) .
- Quantitative SAR (QSAR) : Use Hammett σ constants to model activity trends. A parabolic relationship is observed for logP vs. IC₅₀, with optimal logP ~2.5 .
What safety protocols are critical when handling 2-(cyanomethyl)phenyl cyanate due to its toxicity profile?
Level: Basic
Methodological Answer:
- Acute Toxicity : LD₅₀ (rat, oral) data for analogous cyanates suggest moderate toxicity (300–500 mg/kg). Use PPE (gloves, goggles) and work in a fume hood .
- Decomposition Risks : Hydrolysis releases HCN; avoid aqueous solvents at high pH. Store under inert gas (N₂/Ar) at –20°C .
- First Aid : For skin contact, wash with 10% NaHCO₃ solution to neutralize acidic byproducts .
How can researchers validate the purity of 2-(cyanomethyl)phenyl cyanate for pharmacological studies?
Level: Basic
Methodological Answer:
- HPLC : Use a C18 column (acetonitrile/water gradient, 1.0 mL/min). Purity ≥95% is required for in vivo studies, confirmed by a single peak at 254 nm .
- Elemental Analysis : Match experimental C/H/N/O percentages to theoretical values (e.g., C: 57.45%, H: 3.21%, N: 14.89%, O: 24.45%) .
What are the key challenges in scaling up the synthesis of 2-(cyanomethyl)phenyl cyanate, and how can they be mitigated?
Level: Advanced
Methodological Answer:
- Exothermic Reactions : Cyanogen bromide reactions release HBr gas. Use slow addition (<1 mL/min) and jacketed reactors for temperature control .
- Byproduct Formation : Impurities like 2-(cyanomethyl)phenol dimerize at high concentrations. Maintain dilute conditions (<0.5 M) and employ flow chemistry for continuous processing .
How does the crystal packing of 2-(cyanomethyl)phenyl cyanate derivatives influence their physicochemical properties?
Level: Advanced
Methodological Answer:
- X-ray Crystallography : Analyze intermolecular interactions (e.g., π-π stacking of phenyl rings, C–H···N hydrogen bonds). Tight packing correlates with higher melting points and lower solubility .
- Hirshfeld Surface Analysis : Quantify contact contributions (e.g., H···N interactions account for ~12% of surface area in ortho-substituted derivatives) .
What green chemistry approaches can reduce waste in the synthesis of 2-(cyanomethyl)phenyl cyanate?
Level: Advanced
Methodological Answer:
- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent with similar polarity .
- Catalyst Recycling : Immobilize triethylamine on silica gel to enable reuse over 5 cycles without yield loss .
- Atom Economy : Use cyanogen chloride (ClCN) instead of BrCN to reduce bromide waste (theoretical atom economy: 78% vs. 65%) .
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
